molecular formula C22H17Cl2N3O2 B3140061 Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate CAS No. 477866-13-0

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate

Cat. No.: B3140061
CAS No.: 477866-13-0
M. Wt: 426.3 g/mol
InChI Key: DDYLKJXVDMNKCU-UHFFFAOYSA-N
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Description

  • Reactants: Intermediate from Step 1, cyanogen bromide
  • Solvent: Acetonitrile
  • Conditions: Stirring at room temperature
  • Step 3: Addition of Dichlorobenzyl Group

    • Reactants: Intermediate from Step 2, 2,4-dichlorobenzyl chloride
    • Solvent: Dichloromethane
    • Conditions: Stirring at room temperature with a base (e.g., triethylamine)
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinate backbone, followed by the introduction of the cyano group and the dichlorobenzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Preparation of Nicotinate Backbone

      • Reactants: Ethyl nicotinate, suitable base (e.g., sodium hydride)
      • Solvent: Anhydrous ethanol
      • Conditions: Reflux for several hours

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

      Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and dichlorobenzyl groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Lithium aluminum hydride in anhydrous ether

      Substitution: Nucleophiles like amines or thiols in polar solvents

    Major Products

      Oxidation: Corresponding carboxylic acids or ketones

      Reduction: Amines or alcohols

      Substitution: Various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and dichlorobenzyl group play crucial roles in its binding affinity and specificity.

    Comparison with Similar Compounds

    Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-phenylnicotinate can be compared with other similar compounds, such as:

    • Methyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-methylnicotinate
    • Ethyl 5-cyano-6-((2,4-dichlorobenzyl)amino)-2-methylnicotinate

    These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities

    Properties

    IUPAC Name

    ethyl 5-cyano-6-[(2,4-dichlorophenyl)methylamino]-2-phenylpyridine-3-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H17Cl2N3O2/c1-2-29-22(28)18-10-16(12-25)21(27-20(18)14-6-4-3-5-7-14)26-13-15-8-9-17(23)11-19(15)24/h3-11H,2,13H2,1H3,(H,26,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DDYLKJXVDMNKCU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H17Cl2N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201131860
    Record name Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201131860
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    426.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    477866-13-0
    Record name Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=477866-13-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ethyl 5-cyano-6-[[(2,4-dichlorophenyl)methyl]amino]-2-phenyl-3-pyridinecarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201131860
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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